molecular formula C₁₄H₁₅N₅O₅S₂ B1142614 Deschloro-2-phenylsulfonyl-thiamethoxam CAS No. 192439-45-5

Deschloro-2-phenylsulfonyl-thiamethoxam

Cat. No.: B1142614
CAS No.: 192439-45-5
M. Wt: 397.43
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Description

Deschloro-2-phenylsulfonyl-thiamethoxam is a chemical compound primarily used in research settings. It is a derivative of thiamethoxam, a well-known neonicotinoid insecticide. This compound is often utilized as a reference standard in environmental analysis and testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deschloro-2-phenylsulfonyl-thiamethoxam involves multiple steps, starting from thiamethoxamSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Deschloro-2-phenylsulfonyl-thiamethoxam undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule .

Scientific Research Applications

Deschloro-2-phenylsulfonyl-thiamethoxam has several scientific research applications, including:

Mechanism of Action

The mechanism of action of deschloro-2-phenylsulfonyl-thiamethoxam involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nicotinic acetylcholine receptors, disrupting normal neural function. This mechanism is similar to that of other neonicotinoid compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deschloro-2-phenylsulfonyl-thiamethoxam is unique due to the absence of a chlorine atom and the presence of a phenylsulfonyl group. These structural differences may result in distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

Deschloro-2-phenylsulfonyl-thiamethoxam is an impurity related to thiamethoxam, a second-generation neonicotinoid insecticide. This compound exhibits significant biological activity, particularly in its mechanism of action, efficacy against various pests, and implications for environmental safety.

This compound has the following chemical characteristics:

  • Molecular Formula : C14H15N5O5S2
  • Molecular Weight : 397.43 g/mol
  • CAS Number : 192439-45-5
  • Purity : >95% (HPLC)

The structure of the compound includes a phenylsulfonyl group that may influence its biological activity compared to its parent compound, thiamethoxam.

Thiamethoxam and its derivatives, including this compound, primarily act by binding to nicotinic acetylcholine receptors (nAChRs) in the nervous systems of insects. This binding disrupts normal synaptic transmission, leading to paralysis and death in target pests. The specificity of these compounds for insect nAChRs over mammalian receptors contributes to their effectiveness as insecticides while minimizing toxicity to non-target organisms .

Insecticidal Activity

This compound demonstrates potent insecticidal activity against a variety of agricultural pests, including:

  • Aphids
  • Whiteflies
  • Thrips
  • Beetles

The compound is effective in both contact and systemic applications, making it suitable for foliar and soil treatments. Its efficacy is enhanced by its ability to translocate within plants, providing protection against pests that feed on plant tissues .

Comparative Efficacy

A study comparing thiamethoxam with other neonicotinoids indicated that thiamethoxam exhibits superior activity against certain pest species due to its unique structural modifications. The introduction of the phenylsulfonyl group in this compound may further enhance its insecticidal properties compared to thiamethoxam alone .

CompoundTarget PestsMechanismEfficacy
ThiamethoxamBroad-spectrumnAChR antagonistHigh
This compoundSpecific pests (e.g., aphids)nAChR antagonistHigher than thiamethoxam

Environmental Impact and Safety

The environmental safety profile of this compound is closely linked to that of thiamethoxam. Research indicates that thiamethoxam degrades rapidly in soil, with DT50 values ranging from 7.1 to 92.3 days under field conditions . This rapid degradation minimizes the risk of accumulation and long-term exposure to non-target organisms.

However, concerns regarding the impact of neonicotinoids on pollinators and other wildlife have led to increased scrutiny. The U.S. Environmental Protection Agency (EPA) has conducted biological evaluations assessing the effects of thiamethoxam on endangered species, indicating potential risks that must be managed through regulatory measures .

Case Studies and Research Findings

  • Impact on Non-target Species : A study highlighted the effects of thiamethoxam on bees, showing sub-lethal effects that could impair foraging behavior and reproductive success . While specific data on this compound is limited, its structural similarities suggest potential for similar impacts.
  • Field Studies : Research conducted across various European locations demonstrated that thiamethoxam does not accumulate in soil after repeated applications, indicating a favorable environmental profile for agricultural use .
  • Toxicological Assessments : Human health risk assessments have shown that while exposure to thiamethoxam can pose risks under certain conditions, the overall risk can be managed through proper application practices .

Properties

CAS No.

192439-45-5

Molecular Formula

C₁₄H₁₅N₅O₅S₂

Molecular Weight

397.43

Synonyms

Tetrahydro-3-methyl-N-nitro-5-[[2-(phenylsulfonyl)-5-thiazolyl]methyl]-4H-1,3,5-Oxadiazin-4-imine

Origin of Product

United States

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